molecular formula C29H33ClN2O3S B14775385 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate

4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate

Cat. No.: B14775385
M. Wt: 525.1 g/mol
InChI Key: RHCLAVQLWWCJBN-UHFFFAOYSA-N
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Description

4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate involves multiple steps, including electrophilic aromatic substitution and condensation reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, aluminum chloride, and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate stands out due to its unique combination of functional groups and reactivity. This makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C29H33ClN2O3S

Molecular Weight

525.1 g/mol

IUPAC Name

4-[2-[2-[3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H33ClN2O3S/c1-29(2)25-15-6-7-16-26(25)32(19-8-9-20-36(33,34)35)27(29)18-17-22-11-10-12-23(28(22)30)21-31-24-13-4-3-5-14-24/h3-7,13-18,21H,8-12,19-20H2,1-2H3,(H,33,34,35)

InChI Key

RHCLAVQLWWCJBN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CNC4=CC=CC=C4)CCC3)Cl)CCCCS(=O)(=O)[O-])C

Origin of Product

United States

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